molecular formula C23H22N2O4S B3541170 2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide

2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide

Cat. No.: B3541170
M. Wt: 422.5 g/mol
InChI Key: HHPFNKQXFPMYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide is a complex organic compound that features a benzamide core with phenoxy and pyrrolidine-1-sulfonyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(pyrrolidine-1-sulfonyl)aniline, which is then reacted with 2-phenoxybenzoic acid under amide coupling conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

    2-phenoxy-N-[4-(morpholine-1-sulfonyl)phenyl]benzamide: Similar structure but with a morpholine ring instead of pyrrolidine.

    2-phenoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide: Contains a piperidine ring instead of pyrrolidine.

    2-phenoxy-N-[4-(thiomorpholine-1-sulfonyl)phenyl]benzamide: Features a thiomorpholine ring.

Uniqueness: The uniqueness of 2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide lies in its specific substituents, which confer distinct chemical and biological properties. The pyrrolidine-1-sulfonyl group, in particular, may enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable candidate in drug discovery and development.

Properties

IUPAC Name

2-phenoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-23(21-10-4-5-11-22(21)29-19-8-2-1-3-9-19)24-18-12-14-20(15-13-18)30(27,28)25-16-6-7-17-25/h1-5,8-15H,6-7,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPFNKQXFPMYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-phenoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.